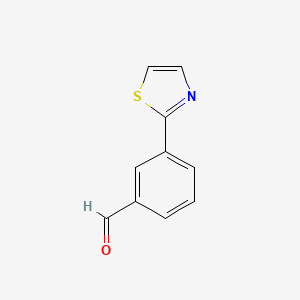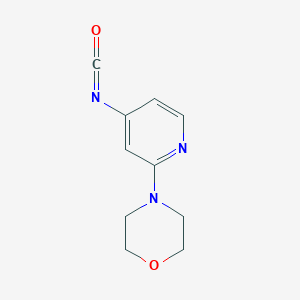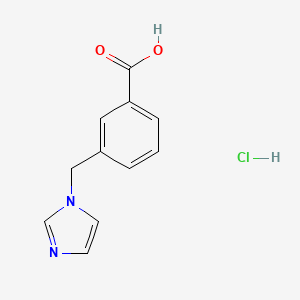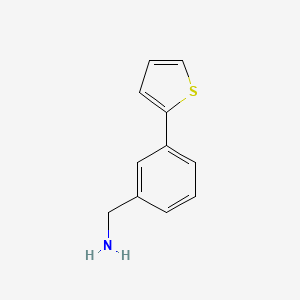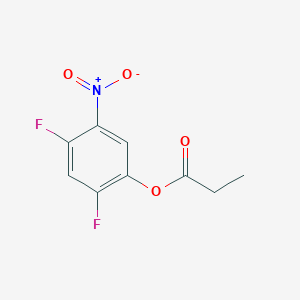
2,4-二氟-5-硝基苯丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-nitrophenyl propionate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a phenyl ring substituted with two fluorine atoms and a nitro group, along with a propionate ester group.
科学研究应用
2,4-Difluoro-5-nitrophenyl propionate is used in various scientific research applications, including:
Proteomics: It is used as a biochemical reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrophenyl propionate typically involves the esterification of 2,4-difluoro-5-nitrophenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-5-nitrophenyl propionate are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2,4-Difluoro-5-nitrophenyl propionate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-Difluoro-5-aminophenyl propionate.
Hydrolysis: 2,4-Difluoro-5-nitrophenol and propionic acid.
作用机制
The mechanism of action of 2,4-Difluoro-5-nitrophenyl propionate is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The fluorine atoms on the phenyl ring can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives .
相似化合物的比较
Similar Compounds
2,4-Difluoro-5-nitrophenol: Similar structure but lacks the propionate ester group.
2,4-Difluoro-5-aminophenyl propionate: The nitro group is reduced to an amino group.
2,4-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the propionate ester.
Uniqueness
2,4-Difluoro-5-nitrophenyl propionate is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, along with the propionate ester group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZSZNNEUTLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
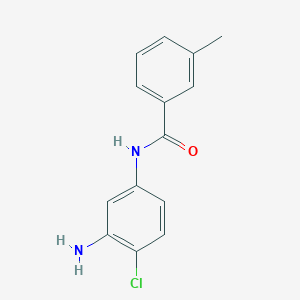
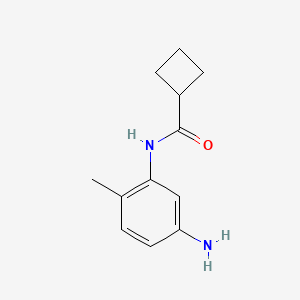
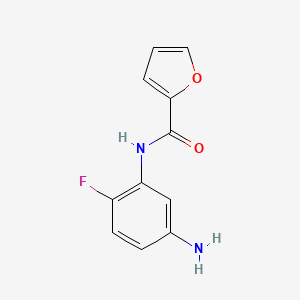
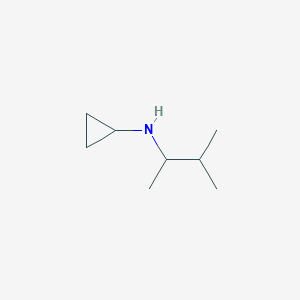
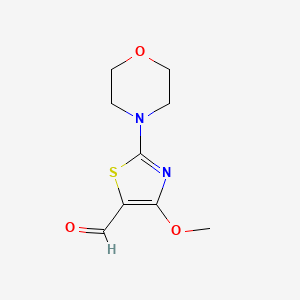
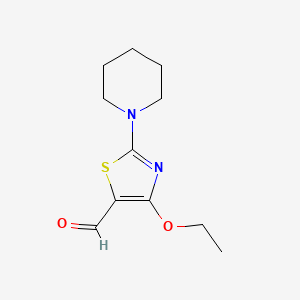
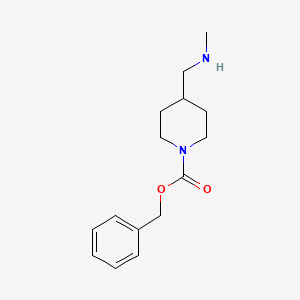
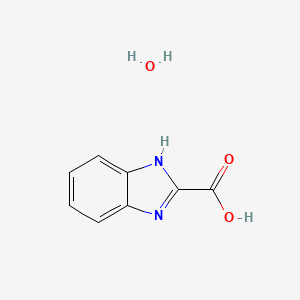
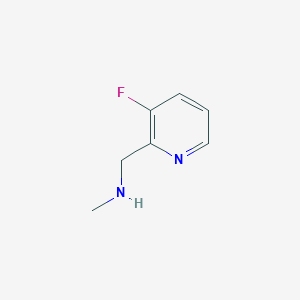
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
